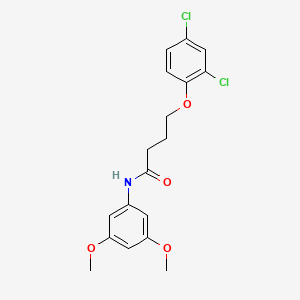
4-(2,4-dichlorophenoxy)-N-(3,5-dimethoxyphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-dichlorophenoxy)-N-(3,5-dimethoxyphenyl)butanamide, commonly known as DDC, is a synthetic compound that has been extensively used in scientific research. DDC is a potent inhibitor of the enzyme dopamine beta-hydroxylase, which plays a crucial role in the synthesis of the neurotransmitter norepinephrine.
Mecanismo De Acción
DDC works by inhibiting the enzyme dopamine beta-hydroxylase, which converts dopamine to norepinephrine. By inhibiting this enzyme, DDC reduces the synthesis of norepinephrine and increases the levels of dopamine. This mechanism of action has been used to study the role of norepinephrine in various physiological and pathological conditions.
Biochemical and Physiological Effects
DDC has been shown to have a wide range of biochemical and physiological effects. Inhibition of dopamine beta-hydroxylase by DDC leads to a decrease in norepinephrine synthesis, which can lead to changes in cardiovascular function, pain perception, stress response, and drug addiction. DDC has also been shown to increase the levels of dopamine, which can have effects on mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using DDC in lab experiments is its ability to selectively inhibit the synthesis of norepinephrine. This allows researchers to study the effects of norepinephrine depletion on different systems in the body. However, DDC has some limitations. It is a potent inhibitor of dopamine beta-hydroxylase, but it is not selective for this enzyme. DDC can also inhibit other enzymes, which can lead to off-target effects.
Direcciones Futuras
There are several future directions for research on DDC. One area of research is the development of more selective inhibitors of dopamine beta-hydroxylase. This would allow researchers to study the effects of norepinephrine depletion without off-target effects. Another area of research is the development of new applications for DDC in the treatment of various pathological conditions. Finally, there is a need for more research on the long-term effects of DDC on different systems in the body.
Métodos De Síntesis
DDC is synthesized by reacting 2,4-dichlorophenol with 3,5-dimethoxybenzylamine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with butanoyl chloride to form DDC. The synthesis of DDC is a multistep process that requires careful control of reaction conditions to obtain a high yield of the final product.
Aplicaciones Científicas De Investigación
DDC has been used extensively in scientific research to investigate the role of norepinephrine in various physiological and pathological conditions. DDC is used to inhibit the synthesis of norepinephrine, which allows researchers to study the effects of norepinephrine depletion on different systems in the body. DDC has been used in studies of cardiovascular function, pain perception, stress response, and drug addiction.
Propiedades
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(3,5-dimethoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO4/c1-23-14-9-13(10-15(11-14)24-2)21-18(22)4-3-7-25-17-6-5-12(19)8-16(17)20/h5-6,8-11H,3-4,7H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCOTAOKLGUKOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dichlorophenoxy)-N-(3,5-dimethoxyphenyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




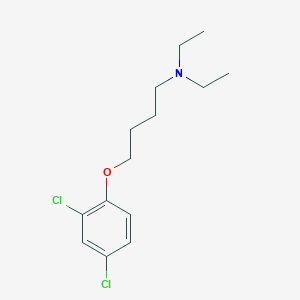
![10-isobutyryl-3,3-dimethyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5234756.png)
![3-{1-[bis(acetyloxy)methyl]-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl}benzoic acid](/img/structure/B5234762.png)

![N-[2-(2-pyridinyl)ethyl]cyclooctanamine](/img/structure/B5234778.png)
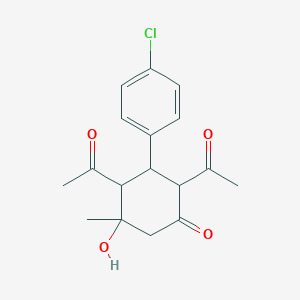
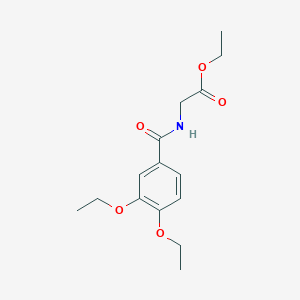
![3-[(5-nitro-8-quinolinyl)amino]-1-propanol](/img/structure/B5234798.png)
![2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile](/img/structure/B5234804.png)
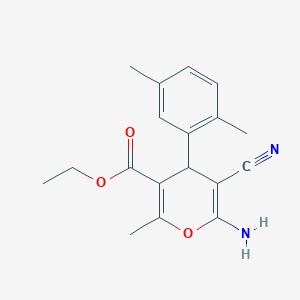
![(4-chlorophenyl)[1-(2,4-dimethoxybenzyl)-3-piperidinyl]methanone](/img/structure/B5234822.png)